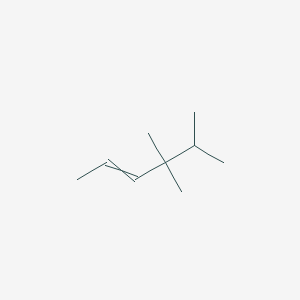
2-Hexene, 4,4,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexene, 4,4,5-trimethyl- is an organic compound with the molecular formula C9H18 and a molecular weight of 126.2392 g/mol . It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in the hexene chain, and three methyl groups attached to the fourth and fifth carbon atoms . This compound is also known by its IUPAC name, (2E)-4,4,5-trimethyl-2-hexene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexene, 4,4,5-trimethyl- can be achieved through various organic reactions. One common method involves the condensation of 2-methylbut-3-en-ol and isobutanal to form 2,2,5-trimethylhexenal as an intermediate . This intermediate can then undergo further reactions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Hexene, 4,4,5-trimethyl- may involve catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexene, 4,4,5-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol, depending on the reagents and conditions used.
Reduction: The double bond in the compound can be reduced to form the corresponding alkane.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common reagents include or under mild conditions.
Reduction: in the presence of a is often used for the reduction of the double bond.
Substitution: can be achieved using or in the presence of a suitable solvent.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: The corresponding alkane, 2-Hexane, 4,4,5-trimethyl-.
Substitution: Halogenated derivatives, such as 2-Hexene, 4,4,5-trimethyl-2-bromo-.
Wissenschaftliche Forschungsanwendungen
2-Hexene, 4,4,5-trimethyl- has various applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of alkenes and the effects of branching on chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 2-Hexene, 4,4,5-trimethyl- involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in addition reactions , where it can form new bonds with other molecules. The presence of methyl groups can influence the compound’s reactivity and selectivity in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexyne, 4,4,5-trimethyl-: An alkyne with a similar structure but a triple bond instead of a double bond.
2-Hexene, 2,4,4-trimethyl-: A structural isomer with the same molecular formula but different arrangement of methyl groups.
Uniqueness
2-Hexene, 4,4,5-trimethyl- is unique due to its specific branching and the position of the double bond. This structure imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. The presence of three methyl groups at specific positions can influence the compound’s steric and electronic properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
55702-61-9 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
4,4,5-trimethylhex-2-ene |
InChI |
InChI=1S/C9H18/c1-6-7-9(4,5)8(2)3/h6-8H,1-5H3 |
InChI-Schlüssel |
PRUCZTKBAPTGNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol](/img/structure/B14634310.png)
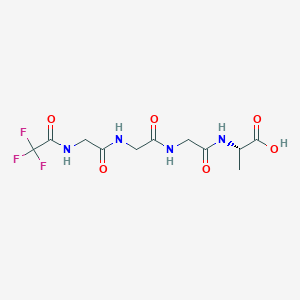
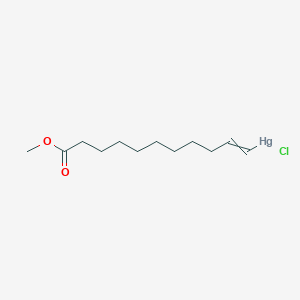
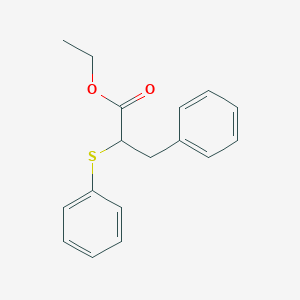
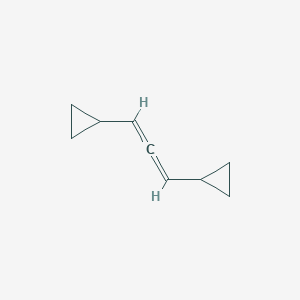
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
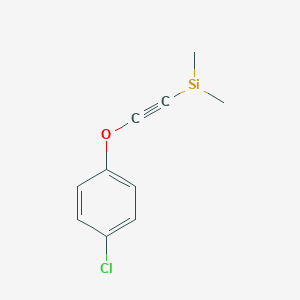
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)
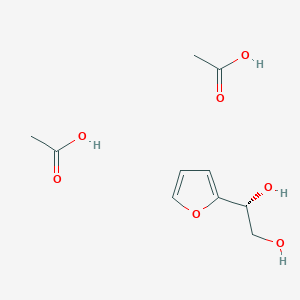


![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)

